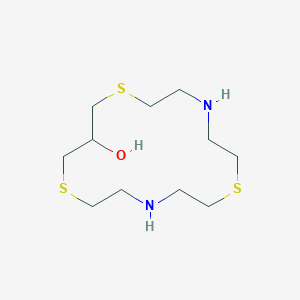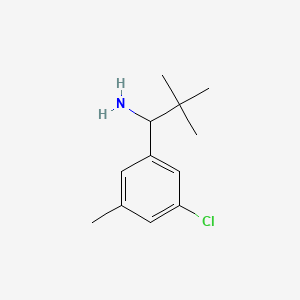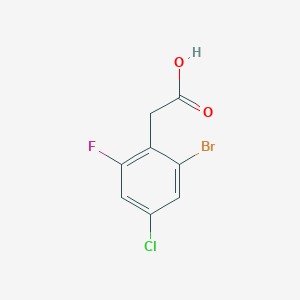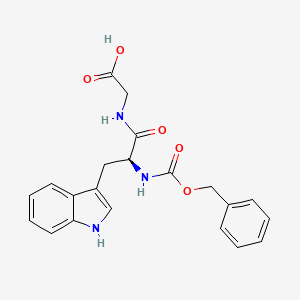
(S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)acetic acid is a complex organic compound that features a benzyloxycarbonyl group, an indole ring, and an amino acid derivative. Compounds with such structures are often of interest in medicinal chemistry and biochemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)acetic acid typically involves multiple steps, including:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group.
Formation of the indole ring: The indole ring is synthesized through various methods, such as the Fischer indole synthesis.
Coupling reactions: The protected amino acid derivative is coupled with the indole derivative using peptide coupling reagents like EDCI or DCC.
Deprotection: The final step involves the removal of the protecting groups under specific conditions.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions may target the carbonyl groups.
Substitution: Substitution reactions can occur at various positions on the indole ring and the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Peptide synthesis: Utilized in the synthesis of peptides and proteins.
Biology
Enzyme studies: Used as a substrate or inhibitor in enzyme studies.
Cell signaling: Investigated for its role in cell signaling pathways.
Medicine
Drug development: Explored for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry
Biotechnology: Used in the development of biotechnological applications, such as biosensors and diagnostic tools.
Wirkmechanismus
The mechanism of action of (S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring may play a crucial role in binding to these targets, while the benzyloxycarbonyl group may influence the compound’s stability and solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tryptophan derivatives: Compounds like N-acetyltryptophan share structural similarities.
Peptide derivatives: Compounds with similar peptide backbones and protecting groups.
Uniqueness
The uniqueness of (S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)acetic acid lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C21H21N3O5 |
|---|---|
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H21N3O5/c25-19(26)12-23-20(27)18(10-15-11-22-17-9-5-4-8-16(15)17)24-21(28)29-13-14-6-2-1-3-7-14/h1-9,11,18,22H,10,12-13H2,(H,23,27)(H,24,28)(H,25,26)/t18-/m0/s1 |
InChI-Schlüssel |
CKMNNKBYQJXRAB-SFHVURJKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


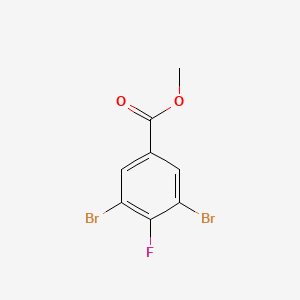
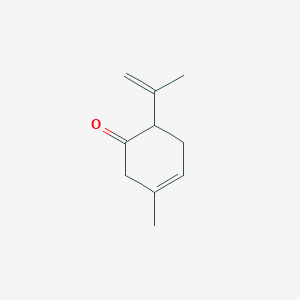

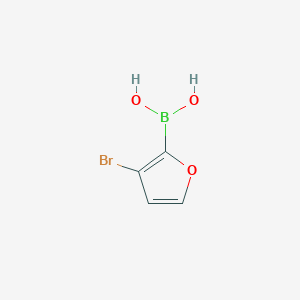
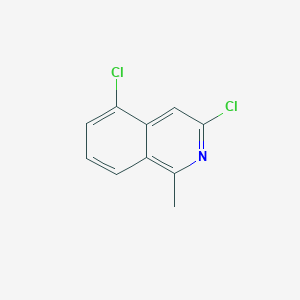
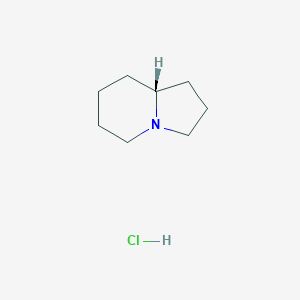
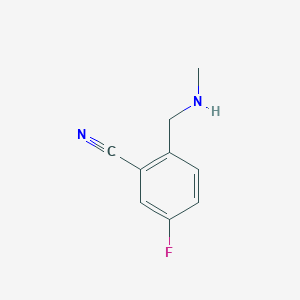



![tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12975136.png)
